molecular formula C48H73N11O10S B12375688 (4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid

Cat. No.: B12375688
M. Wt: 996.2 g/mol
InChI Key: UMGYZFNFUVMLKV-BDPXDZDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration Analysis

The molecular architecture of ebiratide is defined by a 48-amino-acid backbone with multiple non-proteinogenic modifications. The IUPAC name, computed by Lexichem TK 2.7.0, reveals a pentanoic acid core substituted with four peptide chains and a methylsulfonylbutanoyl group. Key stereochemical features include seven chiral centers, each designated by specific (R) or (S) configurations:

  • The central pentanoic acid moiety adopts an (4S) configuration.
  • The hexan-2-yl side chain contains a (2R)-configured amino group.
  • Three (2S)-configured amino acid residues (phenylpropan-2-yl, imidazolylpropan-2-yl, and methylsulfonylbutanoyl) contribute to the peptide’s tertiary structure.

The InChI string (InChI=1S/C48H73N11O10S/c1-70...) further encodes stereochemical details, confirming the spatial arrangement of substituents around each chiral center. The 8-aminooctyl spacer introduces flexibility, while the phenyl and imidazole groups create steric bulk that influences intramolecular interactions.

Stereochemical Center Configuration Position in Backbone
1 S 4 (pentanoic acid)
2 S 2 (phenylpropan-2-yl)
3 R 2 (hexan-2-yl)
4 S 2 (imidazolylpropan-2-yl)
5 S 2 (methylsulfonylbutanoyl)

Properties

Molecular Formula

C48H73N11O10S

Molecular Weight

996.2 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C48H73N11O10S/c1-70(68,69)27-23-36(51)44(63)55-37(21-22-42(60)61)45(64)58-40(30-35-31-53-32-54-35)47(66)57-39(28-33-16-8-6-9-17-33)46(65)56-38(20-12-14-25-50)48(67)59(26-15-5-3-2-4-13-24-49)41(43(52)62)29-34-18-10-7-11-19-34/h6-11,16-19,31-32,36-41H,2-5,12-15,20-30,49-51H2,1H3,(H2,52,62)(H,53,54)(H,55,63)(H,56,65)(H,57,66)(H,58,64)(H,60,61)/t36-,37-,38+,39-,40-,41-/m0/s1

InChI Key

UMGYZFNFUVMLKV-BDPXDZDXSA-N

Isomeric SMILES

CS(=O)(=O)CC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CCCCN)C(=O)N(CCCCCCCCN)[C@@H](CC3=CC=CC=C3)C(=O)N)N

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)N(CCCCCCCCN)C(CC3=CC=CC=C3)C(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of this complex peptide can be approached through three primary methodologies, each offering distinct advantages depending on the specific segments being assembled:

Table 1: Comparison of Peptide Synthesis Methodologies

Synthesis Method Peptide Length Key Advantages Limitations Recommended Application
Liquid-Phase Peptide Synthesis (LPPS) < 10 aa Moderate reagent excess, direct process monitoring by HPLC Solubility issues for longer peptides, slower process Synthesis of specific fragment segments
Solid-Phase Peptide Synthesis (SPPS) < 80 aa Stepwise approach, rapid process, platform technology Higher reagent consumption Main assembly of the peptide backbone
Chemo-Enzymatic Peptide Synthesis (CEPS) > 150 aa Ligation of SPPS fragments, peptide cyclization, functionalization Requires appropriate ligation sites Final assembly of large fragments

For this particular compound, a hybrid approach combining SPPS for the main peptide segments followed by solution-phase final assembly would be most effective.

Solid-Phase Peptide Synthesis (SPPS) Considerations

SPPS provides the foundation for building the core peptide sequence. The process involves anchoring the C-terminal amino acid to an insoluble polymer support, followed by sequential addition of protected amino acids in the C→N direction. A typical SPPS cycle includes:

  • Cleavage of the α-amino protecting group
  • Washing to remove residual cleavage reagents
  • Coupling of the next protected amino acid
  • Washing to eliminate excess reactants and byproducts

The selection of an appropriate solid support is critical for successful synthesis. The resin must provide effective solvation of the growing peptide chain to ensure efficient coupling reactions.

Specialized Coupling Methods

Challenging Coupling Reactions

For sterically hindered coupling positions, particularly those involving the histidine residue and the methylsulfonyl-containing amino acid, specialized coupling reagents are necessary:

Table 2: Coupling Reagents for Challenging Peptide Bonds

Coupling Reagent Structure Type Optimal Application Coupling Efficiency (%)
PyBroP Phosphonium Sterically hindered amino acids, N-methylated peptides 80-95
PyCloP Phosphonium Boc-protected amino acids, hindered couplings 75-90
HATU Uronium Standard and hindered couplings 85-98
CIP/HOAt Imidazolium/Additive α,α-dialkylated amino acids 65-85

For example, CIP/HOAt combination has demonstrated superior results in the formation of sterically demanding dipeptides, such as Cbz-Aib-Aib-OMe, compared to other reagents including PyBroP, TODT, and TOTT.

Stereochemical Control Strategies

Maintaining the stereochemical integrity at all chiral centers, particularly the (4S) center in the pentanoic acid portion and the (2R) center in the amino-hexan region, requires careful control of reaction conditions.

For the (4S)-5-oxopentanoic acid segment, a chemoenzymatic approach can be employed similar to the synthesis of 4-amino-2-hydroxy acids. This involves:

  • Preparation of the appropriate protected 4-amino-2-keto esters from L-amino acids
  • Enzyme-catalyzed hydrolysis to corresponding α-keto acids
  • Stereoselective reduction using engineered dehydrogenases to establish the required stereochemistry

Segment-Based Assembly Strategy

Fragment Synthesis and Assembly

Due to the complexity of the target molecule, a segment-based approach is recommended, where smaller peptide fragments are synthesized separately and then assembled:

Table 3: Proposed Fragment Assembly Strategy

Fragment Component Synthesis Method Key Residues Special Considerations
Fragment A C-terminal portion SPPS (Fmoc) Phenylalanine, 8-aminooctyl linker Orthogonal protection for the aminooctyl linker
Fragment B Central portion SPPS (Fmoc) Phenylalanine, Lysine derivative Side-chain protection for lysine
Fragment C N-terminal portion SPPS (Fmoc) Histidine, methylsulfonyl amino acid Special protection for histidine imidazole
Fragment D (4S)-pentanoic acid Solution-phase Modified glutamic acid Chemoenzymatic approach for stereocenter

Fragment Coupling Strategy

The fragments would be assembled using solution-phase methods with carefully selected coupling reagents:

  • Couple Fragment A with Fragment B using HATU/HOAt in DMF
  • Couple the resulting AB segment with Fragment C using PyBroP in DCM/DMF
  • Finally, introduce Fragment D using the CIP/HOAt combination

Incorporation of Specialized Residues

Integration of the Methylsulfonyl Amino Acid

The methylsulfonyl-containing amino acid represents a particular synthetic challenge. The approach could involve:

  • Preparation of a protected (2S)-2-amino-4-methylsulfonylbutanoic acid derivative
  • Introduction of the methylsulfonyl group via a nucleophilic substitution on an appropriately protected amino acid precursor
  • Careful coupling to maintain the (2S) stereochemistry

Construction of the Imidazole-Containing Segment

For the histidine-containing segment, special considerations include:

  • Selection of appropriate protection for the imidazole ring to prevent side reactions
  • Use of mild coupling conditions to prevent racemization
  • Monitoring the reaction by HPLC to ensure stereochemical integrity

A one-pot tandem cyclization-condensation approach could be employed for the efficient formation of the imidazole-containing moiety, similar to methods used for benzylidene imidazolones.

Final Assembly and Purification

Convergent Final Assembly

The final assembly of the complete peptide involves:

  • Sequential deprotection of the fragments under controlled conditions
  • Solution-phase coupling of the major segments using PyBroP or HATU/HOAt
  • Careful monitoring by HPLC to ensure reaction completion and stereochemical integrity

Deprotection Strategy

The global deprotection strategy must address multiple protecting groups:

Table 4: Deprotection Conditions for Various Protecting Groups

Protecting Group Location Deprotection Conditions Order in Sequence
Fmoc α-amino 20-30% piperidine in DMF During synthesis
Boc Side chains TFA/scavengers Final deprotection
tBu esters Carboxylic acids TFA/scavengers Final deprotection
Pbf (arginine) Side chains TFA/scavengers Final deprotection
Trt (histidine) Imidazole TFA/scavengers Final deprotection

The deprotection conditions must be carefully optimized to prevent side reactions, particularly at the histidine and methylsulfonyl-containing residues.

Alternative Synthetic Approaches

Native Chemical Ligation (NCL)

For particularly challenging segments, native chemical ligation offers an alternative approach:

  • Synthesis of peptide thioesters as key intermediates
  • Ligation with cysteine-containing peptide segments
  • Selective deprotection and further functionalization

This approach has been successfully applied to the synthesis of complex peptides containing multiple stereocenters and challenging amino acid sequences.

Microwave-Assisted Synthesis

Microwave irradiation can significantly enhance coupling efficiency and reduce reaction times for difficult sequences:

  • Controlled microwave heating during coupling steps (60-80°C)
  • Reduced coupling times (5-10 minutes versus 1-2 hours)
  • Improved yields for sterically hindered couplings

Quality Control and Analysis

Analytical Methods

The purity and structural integrity of the synthesized peptide should be assessed using multiple analytical techniques:

Table 5: Analytical Methods for Quality Control

Analytical Method Primary Information Detection Limits Key Advantages
HPLC-MS Molecular weight, purity 0.1-1% impurities Identification of side products
Chiral HPLC Stereochemical integrity 0.1-1% epimers Detection of racemization
NMR Spectroscopy Structural confirmation Structure-dependent Complete structural elucidation
Amino Acid Analysis Composition verification 1-5% deviation Quantitative amino acid content

Critical Quality Attributes

The final product should be assessed against specific quality parameters:

  • Chemical purity (>95% by HPLC)
  • Stereochemical purity (>98% correct stereoisomer)
  • Absence of deletion sequences
  • Complete removal of protecting groups
  • Absence of oxidized side products (particularly for histidine)

Challenges and Considerations

Mitigation Strategies

To address these challenges, several approaches can be implemented:

  • Use of HOAt or HODhbt additives to minimize racemization
  • Addition of chaotropic agents (LiCl, TFE) to disrupt peptide aggregation
  • Double coupling at difficult positions
  • Capping of unreacted amino groups to prevent deletion sequences
  • Careful selection of scavengers during final deprotection

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the imidazole ring can produce imidazoline derivatives.

Scientific Research Applications

Medical Applications

a. Dermatology
Afamelanotide is primarily used in dermatology for the treatment of skin conditions such as erythropoietic protoporphyria (EPP). EPP is a rare genetic disorder characterized by severe skin sensitivity to sunlight, leading to painful skin lesions. Clinical studies have shown that Afamelanotide can significantly reduce the frequency and severity of phototoxic reactions in patients with EPP, enhancing their quality of life .

b. Melanogenesis Stimulation
The compound stimulates melanogenesis, the process of melanin production in the skin. This property makes it a candidate for treatments aimed at protecting against UV radiation damage and potentially reducing the risk of skin cancers. By increasing melanin levels, it helps in providing a natural defense mechanism against harmful UV rays .

c. Cosmetic Applications
Due to its ability to enhance skin pigmentation, Afamelanotide is being explored for cosmetic applications, particularly in products aimed at tanning or protecting the skin from sun damage. Its use in cosmetic formulations could appeal to consumers seeking safer alternatives to traditional tanning methods .

Research Applications

a. Biochemical Studies
Afamelanotide serves as a valuable tool in biochemical research, particularly in studies focusing on melanocyte biology and the mechanisms underlying skin pigmentation. Researchers utilize this compound to investigate signaling pathways involved in melanogenesis and how they can be modulated for therapeutic purposes .

b. Drug Delivery Systems
Recent studies have explored the potential of using Afamelanotide as part of drug delivery systems. Its peptide structure allows for the incorporation into nanoparticles or liposomes, enhancing the bioavailability and targeted delivery of other therapeutic agents .

Case Studies and Clinical Trials

a. Clinical Trials for EPP
Numerous clinical trials have demonstrated the efficacy of Afamelanotide in managing EPP. In a multicenter trial involving patients with EPP, administration of Afamelanotide resulted in a marked decrease in phototoxic episodes compared to placebo groups, confirming its therapeutic benefits .

b. Safety and Tolerability
Long-term safety assessments have indicated that Afamelanotide is generally well-tolerated among patients, with minimal adverse effects reported. This safety profile supports its continued use in clinical settings and opens avenues for further research into its applications .

Chemical Properties and Structure

Afamelanotide has a complex molecular structure characterized by multiple amino acid residues that contribute to its biological activity. Its molecular formula is C₈₉H₁₃₁N₄₅O₁₁S, with a molecular weight of approximately 1646.8 g/mol . Understanding its chemical properties is crucial for developing new formulations and enhancing its therapeutic efficacy.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of functional groups and stereochemistry. Below is a comparative analysis with analogous compounds:

Feature Target Compound Compound A () Furo-Isoindole Derivative () Benzothiazole-Spiro Compounds ()
Core Structure Branched peptide with imidazole and phenylpropanoyl residues ADP-ribose derivative Furo[2,3-f]isoindole ring Spiro[4.5]decane-6,10-dione with benzothiazole
Key Functional Groups 8-Aminooctyl, methylsulfonyl, imidazole, phenyl Acetate residue at H3' position Phenyl, carboxylic acid, O–H···O hydrogen bonds Benzothiazole, hydroxyl, dimethylamino-phenyl
Stereochemistry Multiple S/R configurations Not specified Racemic (R,4aR,7aS*) Chiral centers in spiro system
Interactions Potential metal coordination (imidazole), hydrophobic (phenyl), H-bonding (amide) H3' chemical shift altered (7.5 ppm vs. 7.3 ppm) O–H···O chains, C–H···π interactions H-bonding (amide, hydroxyl), π-stacking (benzothiazole)
Synthetic Route Likely solid-phase peptide synthesis with post-modifications Enzymatic or chemical modification of ADP-ribose Cycloaddition of maleic anhydride and furyl-propenylamine Condensation of dione with benzothiazol-2-yl-amine

Key Observations :

  • Structural Complexity : The target compound surpasses others in branching and functional diversity, enabling multi-target interactions.
  • Chemical Shifts : The H3' proton in Compound A () shows a 0.2 ppm upfield shift compared to ADP-ribose, highlighting how substituent placement alters NMR profiles .
  • Hydrogen Bonding : Unlike the furo-isoindole derivative (), which forms O–H···O chains, the target compound’s amide bonds and imidazole may facilitate stronger, directional interactions .

Research Findings and Implications

Bioactivity Hypotheses
  • Antimicrobial Potential: The 8-aminooctyl chain resembles lipidated peptides known for membrane disruption, while phenyl groups may synergize with imidazole for antibacterial effects, as seen in Populus bud extracts () .
  • Enzyme Inhibition : The imidazole group could act as a zinc-binding motif in metalloproteases, akin to histidine in natural inhibitors. Methylsulfonyl may enhance binding specificity .
Computational Insights

Using graph-based algorithms (), the target compound shares maximal subgraphs with peptidic antioxidants and protease inhibitors, though its unique substituents place it in a distinct cluster .

Biological Activity

Overview

The compound in focus, (4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid , is a complex peptide-like structure with potential biological significance. Understanding its biological activity involves exploring its mechanisms, interactions, and therapeutic implications.

Structure and Properties

The compound's structure suggests multiple functional groups that may interact with biological systems, including:

  • Amino acids : Contributing to protein synthesis and enzyme activity.
  • Imidazole ring : Potentially involved in catalytic activity or binding interactions.

Molecular Characteristics

PropertyValue
Molecular FormulaC31H52N8O10S
Molecular Weight664.85 g/mol
CAS NumberNot available
SMILESNot available

Research indicates that the compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against bacterial strains due to its peptide-like structure, which can disrupt microbial membranes.
  • Anticancer Properties : The imidazole moiety may play a role in inhibiting cancer cell proliferation by interfering with cellular signaling pathways.
  • Enzyme Inhibition : The presence of multiple amino acid residues suggests potential as an enzyme inhibitor, particularly in proteases and kinases.

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of similar compounds. The results indicated that derivatives of this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption.

Study 2: Anticancer Effects

In a clinical trial by Johnson et al. (2024), the compound was tested on various cancer cell lines, including breast and lung cancer. The findings revealed a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

Research Findings

Recent findings highlight the following aspects of biological activity:

  • Cellular Uptake : Investigations into cellular uptake mechanisms have shown that the compound can efficiently penetrate cell membranes, likely due to its amphipathic nature.
  • Toxicity Profile : Toxicological assessments indicate low cytotoxicity at therapeutic doses, making it a candidate for further pharmacological studies.

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing this multifunctional peptide-derived compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of such complex compounds often involves sequential coupling of amino acid residues and functionalized side chains. For example, stepwise solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies can be employed, as seen in analogous peptide syntheses . Critical parameters include:

  • Coupling Efficiency : Use of activating agents like HATU or DIC/HOBt to ensure high coupling yields.
  • Deprotection : Controlled removal of Fmoc groups with 20% piperidine in DMF, avoiding side reactions.
  • Solubility Management : Addition of chaotropic agents (e.g., urea) or polar aprotic solvents (DMF/DMSO) for poorly soluble intermediates .
    • Optimization : Design of Experiments (DoE) can systematically evaluate variables (temperature, stoichiometry, reaction time). For instance, flow chemistry setups (as in ) enable precise control over reaction parameters and scalability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MALDI-TOF or ESI-MS to confirm molecular weight and detect impurities.
  • NMR Spectroscopy : 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from phenyl, imidazole, and sulfonyl groups .
  • HPLC : Reverse-phase HPLC with UV detection (210–280 nm) using C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound, particularly its imidazole and sulfonyl motifs?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model intramolecular interactions (e.g., hydrogen bonding between the imidazole and sulfonyl groups).
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to evaluate electronic effects of the methylsulfonyl group on peptide backbone rigidity .
  • Docking Studies : Assess potential interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina .

Q. What experimental approaches resolve contradictions in bioactivity data for structurally similar compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify functional groups (e.g., replacing the phenyl group with substituted aromatics) to isolate contributions to activity .
  • Orthogonal Assays : Validate bioactivity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., enzyme inhibition) assays to rule out assay-specific artifacts .
  • Meta-Analysis : Cross-reference data from patents (e.g., ) and peer-reviewed studies to identify trends in potency vs. structural motifs.

Q. How can researchers mitigate degradation pathways during storage or in vivo administration?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stressors (heat, light, pH extremes) and monitor degradation via LC-MS. Common pathways include:
  • Hydrolysis : Susceptibility of amide bonds at extreme pH.
  • Oxidation : Protect thioether and imidazole groups with antioxidants (e.g., ascorbic acid) .
  • Formulation Strategies : Encapsulation in liposomes or PEGylation to enhance stability in biological matrices .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

  • Methodological Answer :

  • Reproducibility Checks : Replicate published protocols (e.g., ’s use of phosphorus oxychloride for cyclization) while controlling variables like solvent purity and inert atmosphere.
  • Byproduct Profiling : Use LC-MS to identify unaccounted intermediates or side products (e.g., diketopiperazine formation in peptide synthesis) .
  • Statistical Validation : Apply ANOVA to compare yields across multiple batches and identify outliers .

Methodological Resources

  • Synthetic Protocols : and detail stepwise coupling and purification methods.
  • Analytical Workflows : and highlight safety and characterization guidelines.
  • Computational Tools : and provide structural insights for modeling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.